![molecular formula C14H14N4O3 B2572967 N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034362-98-4](/img/structure/B2572967.png)
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. Compounds with similar structures are often used in the development of pharmaceuticals and industrial applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “4-amino-N-(4-carbamoylphenyl)benzamide” have been synthesized using a two-step process involving the reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. Similar compounds have been involved in reactions such as protodeboronation .
Wissenschaftliche Forschungsanwendungen
- Pigment Yellow 181 (P.Y. 181) , also known as 4-aminobenzoylbenzamide , serves as a crucial intermediate in the production of this heat-stable, light-fast reddish yellow pigment. Its primary application lies in plastics, especially polyolefins. Additionally, it is suitable for other high-temperature polymers like polyester and polyacetal. P.Y. 181 is also used to color spin-dyed viscose rayon and cellulose, meeting stringent specifications for light-fastness and weather-fastness in automobile interiors .
- A derivative of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide, specifically N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide , has shown promising activity. It exhibits an in vitro inhibitory effect on VEGFR-2 , a receptor involved in angiogenesis. Additionally, this compound significantly increases caspase-3 levels and reduces TNF-α, suggesting potential applications in cancer research and therapy .
- The efficient two-step synthetic route for preparing 4-aminobenzoylbenzamide was optimized for industrial applications. By avoiding toxic solvents and low yields associated with alternative methods, this pathway ensures high overall yields (above 78%). It serves as a safer and cost-effective approach for large-scale production .
- Researchers explore derivatives of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide for their potential as novel drugs. Structural modifications could enhance bioactivity, targeting specific cellular pathways or receptors. Investigating these derivatives may lead to new therapeutic agents for various diseases .
Pigment Chemistry and Plastics Industry
Biomedicine and VEGFR-2 Inhibition
Chemical Synthesis and Industrial Optimization
Medicinal Chemistry and Drug Development
Wirkmechanismus
Target of Action
It is suggested that the compound may interact with certain proteins or enzymes in the body, which play a crucial role in its mechanism of action .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes at the molecular level that result in its observed effects .
Biochemical Pathways
It is suggested that the compound may influence a range of biochemical processes, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness and the duration of its action .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels, which result in its observed effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the compound’s action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-12-7-11(16-8-17-12)14(20)18-10-5-3-9(4-6-10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKWYUOLVIJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.